3-{4-[(Trifluoromethyl)thio]phenyl}acrylic acid
Description
Significance of Fluorinated Organic Compounds in Contemporary Chemical Research
Fluorinated organic compounds are of paramount importance in modern chemistry due to the unique properties conferred by the fluorine atom. tandfonline.com Fluorine's high electronegativity, second only to neon, and its relatively small size allow it to act as a bioisostere for hydrogen, yet it imparts profoundly different electronic effects. youtube.com The carbon-fluorine bond is the strongest single bond in organic chemistry, which enhances the metabolic stability of molecules, a crucial attribute in drug design. wikipedia.org Consequently, it is estimated that approximately 20% of all pharmaceuticals contain at least one fluorine atom. researchgate.net
The trifluoromethylthio (-SCF₃) group is a highly valued substituent in medicinal and agricultural chemistry. Its exceptional lipophilicity, as indicated by a high Hansch hydrophobicity parameter, significantly enhances a molecule's ability to permeate biological membranes. chemicalbook.com This property can lead to improved bioavailability of drug candidates. organic-chemistry.org Furthermore, the -SCF₃ group is strongly electron-withdrawing, which can modulate a molecule's reactivity and metabolic stability. chemicalbook.com The unique combination of these properties makes the trifluoromethylthio moiety a powerful tool for fine-tuning the characteristics of bioactive compounds.
Table 1: Comparison of Physicochemical Properties of the Trifluoromethylthio Group and Other Common Substituents
| Substituent | Hansch Hydrophobicity Parameter (π) | Hammett Constant (σp) |
|---|---|---|
| -H | 0.00 | 0.00 |
| -CH₃ | 0.56 | -0.17 |
| -Cl | 0.71 | 0.23 |
| -CF₃ | 0.88 | 0.54 |
| -SCF₃ | 1.44 | 0.50 |
| -OCH₃ | -0.02 | -0.27 |
Data sourced from various chemical literature.
Acrylic acid and its derivatives are fundamental building blocks in organic synthesis and polymer chemistry. wikipedia.orgprepchem.com The acrylic acid moiety, characterized by a carboxylic acid group conjugated with a carbon-carbon double bond, is susceptible to a wide range of chemical transformations. prepchem.com These compounds are precursors to a vast array of polymers and copolymers used in the manufacturing of plastics, coatings, adhesives, and elastomers. prepchem.comnih.gov In the context of functional materials, the acrylic acid unit can be polymerized to create materials with specific optical, electronic, or mechanical properties.
Historical Context of Synthetic Pathways to Phenylacrylic Acid Derivatives
The synthesis of phenylacrylic acids, also known as cinnamic acids, has a rich history with several named reactions being cornerstones of their preparation. The Perkin reaction, developed in the 1860s, was one of the earliest methods, involving the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the acid. Another classical method is the Knoevenagel condensation, which utilizes an active methylene (B1212753) compound and an aldehyde or ketone. A significant improvement to this method is the Knoevenagel-Doebner modification, which employs malonic acid and a base like pyridine (B92270), often leading to decarboxylation to yield the cinnamic acid derivative. tandfonline.comwikipedia.orgorganic-chemistry.org In the latter half of the 20th century, palladium-catalyzed cross-coupling reactions, such as the Heck reaction, emerged as powerful and versatile tools for the synthesis of cinnamic acid derivatives from aryl halides and acrylic acid. nih.govbeilstein-journals.org
Table 2: Overview of Historical Synthetic Methods for Phenylacrylic Acid (Cinnamic Acid)
| Reaction Name | Key Reagents | Typical Conditions | General Yield Range |
|---|---|---|---|
| Perkin Reaction | Benzaldehyde (B42025), Acetic Anhydride, Sodium Acetate (B1210297) | High temperature (e.g., 180 °C) | 60-75% |
| Knoevenagel-Doebner Condensation | Benzaldehyde, Malonic Acid, Pyridine, Piperidine (B6355638) | Reflux in pyridine | 75-90% researchgate.net |
Current Research Landscape Pertaining to Organofluorine Chemistry and C-S Bond Formation
The field of organofluorine chemistry is continually evolving, with a major focus on the development of new and efficient methods for the introduction of fluorine-containing groups into organic molecules. beilstein-journals.org For the trifluoromethylthio group, significant progress has been made in trifluoromethylthiolation reactions. These can be broadly categorized into electrophilic, nucleophilic, and radical pathways, with each offering distinct advantages in terms of substrate scope and functional group tolerance. tandfonline.com Recent advancements include the development of novel trifluoromethylthiolating reagents that are more stable and easier to handle. organic-chemistry.org The formation of the aryl-sulfur bond in compounds like 3-{4-[(Trifluoromethyl)thio]phenyl}acrylic acid is a key synthetic step. Modern methods for C-S bond formation often rely on transition-metal-catalyzed cross-coupling reactions, which allow for the efficient connection of aryl halides or their equivalents with a sulfur-containing coupling partner.
Overview of the Distinct Research Trajectories for this compound
While specific research on this compound is not extensively documented in publicly available literature, its structural features suggest several potential avenues of investigation.
Medicinal Chemistry: Given the prevalence of the -SCF₃ group in pharmaceuticals and the acrylic acid scaffold in bioactive molecules, this compound could be a valuable intermediate for the synthesis of novel therapeutic agents. Research could focus on creating derivatives and evaluating their biological activity against various targets.
Materials Science: The acrylic acid functionality allows for the polymerization of this molecule. The resulting polymers, incorporating the highly lipophilic and electronically distinct trifluoromethylthio-phenyl group, could exhibit unique properties. Potential applications might be found in the development of specialized coatings, membranes, or optical materials.
Agrochemicals: The trifluoromethylthio group is also a common feature in modern pesticides. Investigations could explore the potential of this compound and its derivatives as novel herbicides, fungicides, or insecticides.
Synthetic Methodology: The synthesis of this specific compound presents an interesting challenge in organic chemistry, requiring the strategic combination of C-C and C-S bond-forming reactions. Further research could focus on developing more efficient and scalable synthetic routes to this and related molecules.
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-[4-(trifluoromethylsulfanyl)phenyl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O2S/c11-10(12,13)16-8-4-1-7(2-5-8)3-6-9(14)15/h1-6H,(H,14,15)/b6-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNRRBIKDFCHNDJ-ZZXKWVIFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)SC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)O)SC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for 3 4 Trifluoromethyl Thio Phenyl Acrylic Acid
Established and Emerging Synthetic Routes to 3-{4-[(Trifluoromethyl)thio]phenyl}acrylic Acid
The construction of the acrylic acid side chain on the trifluoromethylthio-substituted benzene (B151609) ring is the key transformation in the synthesis of the target molecule. Both multi-step and direct approaches have been explored for analogous compounds and are applicable to the synthesis of this compound.
Multi-Step Synthesis from Precursors
Multi-step syntheses offer flexibility in precursor selection and are often based on well-established named reactions.
Heck Reaction: A plausible multi-step route involves the palladium-catalyzed Heck reaction. researchgate.netnih.gov This reaction couples an aryl halide, in this case, 4-bromo- or 4-iodo-1-[(trifluoromethyl)thio]benzene, with acrylic acid or its esters. Subsequent hydrolysis of the resulting ester, if used, would yield the desired acrylic acid. The Heck reaction is a powerful tool for C-C bond formation and is widely used in the synthesis of substituted alkenes. nih.gov
Perkin Reaction: The Perkin reaction provides a classic method for the synthesis of cinnamic acids. wikipedia.orglongdom.org This reaction involves the base-catalyzed condensation of an aromatic aldehyde, 4-[(trifluoromethyl)thio]benzaldehyde, with an acid anhydride (B1165640), typically acetic anhydride. The resulting intermediate undergoes hydrolysis to afford the α,β-unsaturated acid. The alkali salt of the corresponding acid is commonly used as the base catalyst. wikipedia.org
Wittig Reaction: The Wittig reaction is a versatile method for alkene synthesis from aldehydes and ketones. masterorganicchemistry.commnstate.edulibretexts.orglumenlearning.comlibretexts.org To synthesize this compound via this route, 4-[(trifluoromethyl)thio]benzaldehyde would be reacted with a phosphonium (B103445) ylide derived from a haloacetic acid ester, such as (triphenylphosphoranylidene)acetic acid ethyl ester. The resulting α,β-unsaturated ester can then be hydrolyzed to the target carboxylic acid. The Wittig reaction is known for its reliability in establishing the location of the double bond. libretexts.org
Direct Synthesis Approaches
Direct synthesis methods often involve fewer steps and can be more atom-economical.
Knoevenagel Condensation: The Knoevenagel condensation is a highly efficient and direct method for the synthesis of cinnamic acid derivatives. uab.catresearchgate.netresearchgate.netnih.govnih.govthieme-connect.comrsc.orgresearchgate.net This reaction involves the condensation of an aromatic aldehyde, 4-[(trifluoromethyl)thio]benzaldehyde, with a compound containing an active methylene (B1212753) group, such as malonic acid. The reaction is typically catalyzed by a base, often an amine like piperidine (B6355638) or pyridine (B92270), and is followed by decarboxylation to yield the acrylic acid product. This method is often preferred due to its operational simplicity and good yields.
Precursors and Intermediate Compounds in the Formation of this compound
The primary precursor for the most direct synthetic routes to this compound is 4-[(Trifluoromethyl)thio]benzaldehyde . chemimpex.commatrixscientific.comsigmaaldrich.com This key intermediate is a commercially available compound, making it a convenient starting material for laboratory and industrial synthesis. chemimpex.commatrixscientific.comsigmaaldrich.com
For multi-step syntheses, other precursors come into play. For instance, the Heck reaction would utilize 4-bromo-1-[(trifluoromethyl)thio]benzene or 4-iodo-1-[(trifluoromethyl)thio]benzene as the aryl halide precursor.
The primary intermediate in the Knoevenagel condensation with malonic acid is the corresponding (E)-2-carboxy-3-{4-[(trifluoromethyl)thio]phenyl}acrylic acid , which subsequently undergoes decarboxylation to form the final product. In ester-based routes like the Wittig or Heck reactions, the ethyl or methyl ester of this compound is a key intermediate that requires a final hydrolysis step.
| Precursor/Intermediate | Role in Synthesis |
| 4-[(Trifluoromethyl)thio]benzaldehyde | Key starting material for Knoevenagel, Perkin, and Wittig reactions. |
| Malonic Acid | Active methylene compound for Knoevenagel condensation. |
| 4-Bromo-1-[(trifluoromethyl)thio]benzene | Aryl halide precursor for the Heck reaction. |
| Acrylic Acid / Acrylate (B77674) Esters | Coupling partner in the Heck reaction. |
| Acetic Anhydride | Reagent in the Perkin reaction. |
| (Triphenylphosphoranylidene)acetic acid ester | Wittig reagent for olefination of the aldehyde. |
| (E)-2-carboxy-3-{4-[(trifluoromethyl)thio]phenyl}acrylic acid | Intermediate in the Knoevenagel condensation. |
| Ethyl 3-{4-[(trifluoromethyl)thio]phenyl}acrylate | Intermediate in Wittig and Heck (with acrylate ester) reactions. |
Catalytic Systems Employed in the Synthesis of Trifluoromethylthioaryl Acrylic Acids
Catalysis plays a crucial role in enhancing the efficiency and selectivity of the synthetic routes to arylacrylic acids. Both transition metal catalysis and organocatalysis are relevant to the synthesis of this compound.
Transition Metal-Catalyzed Reactions
Transition metal catalysts are central to cross-coupling reactions like the Heck reaction. researchgate.netnih.govnih.govrsc.orgsemanticscholar.orgbeilstein-journals.orgresearchgate.netuwindsor.caresearchgate.netrsc.org
Palladium Catalysts: Palladium complexes are the most common catalysts for the Heck reaction. researchgate.netnih.govbeilstein-journals.org These catalysts, often in the form of Pd(0) or Pd(II) precursors, facilitate the coupling of the aryl halide with the alkene. Ligands such as phosphines are often employed to stabilize the palladium center and modulate its reactivity. Ligand-free palladium systems have also been developed. rsc.org
Ruthenium Catalysts: Ruthenium-based catalysts have also been investigated for C-H arylation of acrylic acids with aryl bromides, offering an alternative to traditional cross-coupling methods. nih.gov
| Catalyst System | Reaction Type | Function |
| Palladium(II) acetate (B1210297) with phosphine (B1218219) ligands | Heck Reaction | Catalyzes the coupling of aryl halides with alkenes. |
| [Ru(p-cymene)Cl2]2/triethylphosphine | C-H Arylation | Catalyzes the direct arylation of acrylic acid. nih.gov |
Organocatalysis in Arylacrylic Acid Formation
Organocatalysis offers a metal-free alternative for certain synthetic transformations, contributing to greener chemical processes. uab.catnih.govnih.gov
Amine Catalysts: In the context of the Knoevenagel condensation, simple organic bases such as primary and secondary amines are effective catalysts. uab.cat Piperidine and pyridine are classic examples, often used in combination to promote the condensation of aldehydes with malonic acid.
Imidazolium Salts: Imidazolium salts have been shown to be effective organocatalysts for the Knoevenagel condensation, sometimes in solvent-free conditions, which further enhances the green credentials of the synthesis. uab.cat
| Catalyst | Reaction Type | Function |
| Piperidine/Pyridine | Knoevenagel Condensation | Basic catalysts to facilitate the condensation reaction. |
| Imidazolium Salts | Knoevenagel Condensation | Organocatalysts promoting the reaction, often under green conditions. uab.cat |
Green Chemistry Approaches and Sustainable Synthesis of this compound
In recent years, the principles of green chemistry have been increasingly applied to organic synthesis to minimize environmental impact. For the preparation of cinnamic acid derivatives like this compound, this has led to the exploration of solvent-free reaction conditions and microwave-assisted synthesis.
Solvent-Free Reaction Conditions
Solvent-free, or solid-state, Knoevenagel-Doebner condensation offers a significant green advantage by eliminating the need for potentially hazardous organic solvents. This approach often leads to higher yields, shorter reaction times, and simpler work-up procedures. tandfonline.commonash.edu The reaction is typically carried out by heating a mixture of the aromatic aldehyde, in this case, 4-[(trifluoromethyl)thio]benzaldehyde, and malonic acid with a catalytic amount of a base, such as piperidine or ammonium (B1175870) bicarbonate. tandfonline.comtue.nl
The reaction proceeds by the formation of a carbanion from malonic acid, which then attacks the carbonyl group of the aldehyde. Subsequent dehydration and decarboxylation lead to the desired acrylic acid. The absence of a solvent can enhance reaction rates due to the high concentration of reactants.
Table 1: Comparison of Solvent-Free Knoevenagel Condensation of Various Benzaldehydes
| Aldehyde | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Syringaldehyde | Piperidine | 90 | 2 | ~100 (selectivity) | tue.nl |
| 4-Nitrobenzaldehyde | Ammonium Bicarbonate | 90 | 2 | High Conversion | tandfonline.com |
| Vanillin | Ammonium Bicarbonate | 90 | 2 | High Conversion | tandfonline.com |
| Benzaldehyde (B42025) | Piperidine | 77 | >7 | >97 (conversion) | tandfonline.com |
This table presents data for analogous reactions to illustrate the general conditions and outcomes of solvent-free Knoevenagel condensations. Specific data for 4-[(trifluoromethyl)thio]benzaldehyde was not found in the searched literature.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields. jocpr.comnih.gov In the context of the Knoevenagel-Doebner condensation, microwave-assisted synthesis provides a rapid and efficient method for the preparation of cinnamic acid derivatives. researchgate.netcovenantuniversity.edu.ng
The reaction is typically performed by subjecting a mixture of the aldehyde, malonic acid, and a catalyst in a suitable solvent (or under solvent-free conditions) to microwave irradiation. The high energy input from microwaves accelerates the reaction, often allowing for completion within minutes compared to hours required for conventional heating. covenantuniversity.edu.ng
A study on the microwave-assisted synthesis of trans-cinnamic acid from benzaldehyde and malonic acid using piperidine and triethylamine (B128534) as catalysts in toluene (B28343) reported a 68% yield after 1 hour at 100°C. covenantuniversity.edu.ng Another report describes the synthesis of various cinnamic acid derivatives from aromatic aldehydes and malonic acid using polyphosphate ester (PPE) as a mediator under solvent-free microwave irradiation, with high yields. jocpr.com
Table 2: Microwave-Assisted Synthesis of Cinnamic Acid Derivatives
| Aldehyde | Catalyst/Mediator | Power (W) | Time (min) | Yield (%) | Reference |
| Benzaldehyde | Piperidine/Triethylamine | Not specified | 60 | 68 | covenantuniversity.edu.ng |
| Various Aryl Aldehydes | Polyphosphate Ester (PPE) | Not specified | Not specified | High | jocpr.com |
| 3-Acetylcoumarin & Aromatic Aldehydes | Not specified | Not specified | 1-3 | Good to Excellent | covenantuniversity.edu.ng |
This table showcases examples of microwave-assisted syntheses of related cinnamic acid derivatives to highlight the general reaction parameters and efficiency of this technique.
Stereoselective Synthesis and Chiral Induction in Related Acrylic Acid Derivatives
While this compound itself is achiral, the principles of stereoselective synthesis are highly relevant to the broader class of acrylic acid derivatives, particularly when substituents at the α- or β-positions create a stereocenter. The control of stereochemistry is crucial in the synthesis of pharmaceuticals and other biologically active molecules.
Asymmetric synthesis of chiral acrylic acid derivatives can be achieved through several strategies, with the use of chiral auxiliaries being a well-established method. A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. nih.gov
For instance, in the context of a Diels-Alder reaction, a chiral auxiliary derived from levoglucosenone (B1675106) has been used to control the stereoselectivity of the cycloaddition of an acrylate derivative. conicet.gov.ar The chiral auxiliary influences the approach of the dienophile, leading to the preferential formation of one diastereomer. The diastereomeric excess depends on the reaction conditions, including the use of Lewis acids. conicet.gov.ar
Another approach to chiral induction is the use of chiral catalysts in asymmetric synthesis. monash.edu Chiral organocatalysts, for example, have been employed in enantioselective Knoevenagel condensations. These catalysts can activate the reactants in a stereochemically defined manner, leading to the formation of a chiral product with high enantiomeric excess.
In the synthesis of more complex molecules, the stereochemistry of acrylic acid derivatives can be set using various asymmetric reactions. For example, the asymmetric synthesis of chiral allylic esters has been achieved through the enantioselective substitution of allylic alcohols using a chiral palladium(II) catalyst. organic-chemistry.org
While specific examples of the stereoselective synthesis of this compound derivatives with a chiral center were not prominently found in the searched literature, the established principles of using chiral auxiliaries and catalysts in the synthesis of related acrylic acids provide a clear framework for how such stereocontrol could be achieved.
Chemical Reactivity and Mechanistic Investigations of 3 4 Trifluoromethyl Thio Phenyl Acrylic Acid
Reaction Pathways Involving the Acrylic Acid Moiety
The acrylic acid portion of the molecule, being an α,β-unsaturated carboxylic acid, is susceptible to a variety of addition and substitution reactions. The presence of the electron-withdrawing 4-[(trifluoromethyl)thio]phenyl group further activates the double bond towards nucleophilic attack.
Conjugate Addition Reactions (Michael-type Additions)
The electron-deficient nature of the β-carbon in the acrylic acid moiety makes it an excellent Michael acceptor. It readily undergoes conjugate addition with a wide array of nucleophiles. Thiol additions, in particular, are a well-established method for the formation of carbon-sulfur bonds. acsgcipr.orgsrce.hr The reaction typically proceeds via the 1,4-addition of a thiol to the activated alkene. acsgcipr.org
The general mechanism involves the attack of a nucleophile, such as a thiolate anion, on the β-carbon of the α,β-unsaturated system. This leads to the formation of an enolate intermediate, which is subsequently protonated to yield the final product. The reaction is often catalyzed by a base, which serves to deprotonate the thiol and increase its nucleophilicity.
| Nucleophile | Catalyst | Solvent | Temperature (°C) | Product | Yield (%) |
| Thiophenol | Et3N | CH2Cl2 | Room Temp | 3-((4-((Trifluoromethyl)thio)phenyl)thio)-3-phenylpropanoic acid | High |
| Cysteine | NaHCO3 | Water/EtOH | 25 | S-(2-carboxy-2-(4-((trifluoromethyl)thio)phenyl)ethyl)cysteine | Good |
| Benzylamine | None | Neat | 80 | 3-(Benzylamino)-3-(4-((trifluoromethyl)thio)phenyl)propanoic acid | Moderate |
This table presents hypothetical yet plausible data based on known Michael addition reactions with similar substrates.
Esterification and Amidation Transformations
The carboxylic acid group of 3-{4-[(Trifluoromethyl)thio]phenyl}acrylic acid can be readily converted into its corresponding esters and amides through standard organic transformations.
Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This Fischer esterification is a reversible process, and the equilibrium is usually shifted towards the product by removing water or using an excess of the alcohol. researchgate.netsapub.orgmedcraveonline.comuns.ac.id
Amidation can be accomplished by first activating the carboxylic acid, for instance, by converting it to an acyl chloride using thionyl chloride or oxalyl chloride. The resulting acyl chloride is then reacted with a primary or secondary amine to form the corresponding amide. nih.gov Alternatively, direct amidation can be achieved using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or titanium tetrafluoride (TiF4). researchgate.netrsc.orgmdpi.com
| Reagent | Conditions | Product |
| Ethanol, H2SO4 (cat.) | Reflux | Ethyl 3-{4-[(Trifluoromethyl)thio]phenyl}acrylate |
| 1. SOCl2, 2. Aniline | CH2Cl2, 0 °C to RT | N-Phenyl-3-{4-[(Trifluoromethyl)thio]phenyl}acrylamide |
| Benzylamine, TiF4 | Toluene (B28343), Reflux | N-Benzyl-3-{4-[(Trifluoromethyl)thio]phenyl}acrylamide |
This table illustrates common esterification and amidation reactions applicable to the target molecule.
Cycloaddition Reactions (e.g., Diels-Alder)
The carbon-carbon double bond in the acrylic acid moiety can act as a dienophile in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. organic-chemistry.orgmasterorganicchemistry.com Due to the electron-withdrawing nature of the 4-[(trifluoromethyl)thio]phenyl and carboxylic acid groups, the double bond is electron-deficient, making it a suitable reaction partner for electron-rich dienes. organic-chemistry.org
The Diels-Alder reaction is a concerted process that forms a six-membered ring. nih.gov The stereochemistry of the dienophile is retained in the product. The reaction of this compound with a diene like cyclopentadiene (B3395910) would be expected to yield a bicyclic adduct.
| Diene | Solvent | Temperature (°C) | Product |
| Cyclopentadiene | Toluene | 80-110 | 3-(4-((Trifluoromethyl)thio)phenyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
| 1,3-Butadiene | Benzene (B151609) | 100 (sealed tube) | 4-(4-((Trifluoromethyl)thio)phenyl)cyclohex-1-ene-1-carboxylic acid |
| Anthracene | Xylene | Reflux | 9,10-Ethanoanthracene-11-(4-((trifluoromethyl)thio)phenyl)-12-carboxylic acid |
This table provides examples of potential Diels-Alder reactions involving the target molecule as a dienophile.
Transformations of the Trifluoromethylthio Group
The trifluoromethylthio (SCF3) group is known for its high lipophilicity and electron-withdrawing character. It can participate in a variety of transformations, including radical reactions and oxidations.
Radical Reactions of the SCF3 Moiety
The SCF3 group can be a source of the trifluoromethylthio radical (•SCF3), which can then participate in various radical-mediated transformations. nih.gov One common method for generating this radical is through the use of reagents like N-trifluoromethylthiosaccharin under visible light irradiation. nih.gov This radical can then add across double bonds, leading to trifluoromethylthiolated products. rsc.orgacs.orgbeilstein-journals.orgnih.gov
The mechanism of radical trifluoromethylthiolation of an alkene involves the initiation step where the •SCF3 radical is generated. This is followed by the propagation step where the radical adds to the double bond of the acrylic acid moiety to form a carbon-centered radical intermediate. This intermediate can then undergo further reactions, such as cyclization or atom transfer, to yield the final product.
Oxidative Transformations of the Thioether Linkage
The sulfur atom in the trifluoromethylthio group is susceptible to oxidation, allowing for the formation of the corresponding sulfoxide (B87167) and sulfone. researchgate.netresearchgate.net The selective oxidation of aryl trifluoromethyl sulfides to sulfoxides can be achieved using oxidizing agents like hydrogen peroxide in the presence of trifluoroacetic acid. researchgate.netnih.gov Further oxidation to the sulfone can be accomplished with stronger oxidizing agents or more forcing conditions. organic-chemistry.orgmdpi.com
The oxidation mechanism generally involves the nucleophilic attack of the sulfur atom on the oxidant. The electron-withdrawing nature of the trifluoromethyl group makes the sulfur atom less nucleophilic compared to a simple alkyl or aryl sulfide, thus requiring potent oxidizing systems. mdpi.com
| Oxidizing Agent | Solvent | Product |
| H2O2 / Trifluoroacetic Acid | Dichloromethane | 3-{4-[(Trifluoromethyl)sulfinyl]phenyl}acrylic acid |
| m-CPBA (2 equivalents) | Dichloromethane | 3-{4-[(Trifluoromethyl)sulfonyl]phenyl}acrylic acid |
| H2O2 / Niobium Carbide | Ethanol | 3-{4-[(Trifluoromethyl)sulfonyl]phenyl}acrylic acid |
This table outlines the expected products from the oxidation of the trifluoromethylthio group.
Reactivity of the Phenyl Ring and Electrophilic/Nucleophilic Aromatic Substitutions
The reactivity of the phenyl ring in this compound is significantly influenced by the electronic properties of its two substituents: the 4-[(trifluoromethyl)thio] group (-S-CF₃) and the 3-(acrylic acid) group (-CH=CH-COOH). Both groups are electron-withdrawing and therefore deactivate the aromatic ring towards electrophilic aromatic substitution (SₑAr). youtube.com
The trifluoromethylthio group (-S-CF₃) is a potent electron-withdrawing group due to the strong inductive effect of the three fluorine atoms. researchgate.net This effect reduces the electron density of the phenyl ring, making it less susceptible to attack by electrophiles. youtube.com Similarly, the acrylic acid substituent is deactivating because the carboxylic acid and the conjugated double bond pull electron density away from the ring through resonance and inductive effects.
In electrophilic aromatic substitution reactions, these deactivating groups direct incoming electrophiles primarily to the meta position relative to their own positions. For this compound, the -S-CF₃ group is at position 4 and the acrylic acid group is at position 1. Therefore, the -S-CF₃ group directs incoming electrophiles to positions 2 and 6 (which are ortho to the acrylic acid and meta to the -S-CF₃ group). The acrylic acid group directs to position 3 (which is meta to the acrylic acid and ortho to the -S-CF₃ group).
The combined effect of these two deactivating groups makes electrophilic aromatic substitution on this molecule challenging, often requiring harsh reaction conditions. For instance, bromination of highly deactivated aromatic rings may necessitate potent reagent systems like N-Bromosuccinimide (NBS) in sulfuric acid. acs.org The directing effects are summarized in the table below.
| Substituent | Position | Electronic Effect | Directing Influence |
| -CH=CH-COOH | 1 | Deactivating | meta (to positions 3 & 5) |
| -S-CF₃ | 4 | Deactivating | meta (to positions 2 & 6) |
Given the strong deactivation of the ring, this compound is a potential candidate for nucleophilic aromatic substitution (SₙAr), particularly if a suitable leaving group is present on the ring. The potent electron-withdrawing nature of the substituents can stabilize the negative charge that develops in the intermediate Meisenheimer complex, which is a key step in the classical SₙAr mechanism. nih.govnih.gov However, SₙAr reactions typically require the aromatic ring to be significantly electron-poor and are often facilitated by strong nucleophiles. nih.govresearchgate.net
Computational and Theoretical Investigations of 3 4 Trifluoromethyl Thio Phenyl Acrylic Acid
Density Functional Theory (DFT) Calculations for Molecular Structure and Electronic States
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 3-{4-[(Trifluoromethyl)thio]phenyl}acrylic acid, DFT calculations are instrumental in determining its optimized geometry, conformational preferences, and various electronic properties.
Geometry Optimization and Conformational Analysis
The first step in the computational analysis of this compound involves geometry optimization. This process determines the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to the minimum energy on the potential energy surface. For substituted acrylic acids, such as the title compound, different conformations can arise from the rotation around single bonds, particularly the C-C bond linking the phenyl ring and the acrylic acid moiety, and the C-S bond.
Theoretical studies on similar molecules, like cinnamic acid, have shown that the s-trans and s-cis conformers have different stabilities. For cinnamic acid itself, the s-cis conformer is slightly more stable than the s-trans conformer by a small energy margin. scielo.org.mx The substitution of a hydrogen atom with a hydroxyl group on the carbonyl can influence this conformational preference. scielo.org.mx In the case of this compound, the bulky and electron-withdrawing trifluoromethylthio group at the para position of the phenyl ring is expected to influence the rotational barrier and the relative stability of the conformers. The optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, provide a detailed picture of the molecular structure.
Table 1: Representative Optimized Geometrical Parameters for a Substituted Phenylacrylic Acid Moiety (Illustrative)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C=C (acrylic) | 1.34 | - | - |
| C-C (acrylic-phenyl) | 1.48 | 120 | 180 (trans) |
| C=O | 1.22 | 122 | - |
| C-O (hydroxyl) | 1.35 | 118 | - |
| C-S | 1.78 | 105 | - |
| S-CF3 | 1.85 | - | - |
Note: This data is illustrative and based on general values for similar functional groups.
Frontier Molecular Orbital (FMO) Analysis
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy indicates the electron-accepting ability. The energy gap between the HOMO and LUMO (EHOMO - ELUMO) is a significant parameter that reflects the molecule's chemical stability and reactivity.
Table 2: Illustrative Frontier Molecular Orbital Energies for a Substituted Phenylacrylic Acid
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -2.0 |
| HOMO-LUMO Gap | 4.5 |
Note: These values are representative and can vary depending on the specific computational method and basis set used.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution in a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays the electrostatic potential on the electron density surface, with different colors representing different potential values. Red regions indicate negative electrostatic potential (electron-rich areas), which are susceptible to electrophilic attack, while blue regions represent positive electrostatic potential (electron-poor areas), which are prone to nucleophilic attack. Green and yellow areas denote intermediate potentials.
For this compound, the MEP map would likely show the most negative potential (red) around the oxygen atoms of the carboxylic acid group, making them the primary sites for electrophilic interactions. The hydrogen atom of the hydroxyl group would exhibit a region of high positive potential (blue), indicating its acidic nature. The trifluoromethylthio group, being highly electronegative, would also contribute to the electron-deficient character of the sulfur and fluorine atoms.
Non-Covalent Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis)
The way molecules pack in a crystal is governed by a network of non-covalent interactions. Hirshfeld surface analysis is a powerful computational method used to visualize and quantify these intermolecular interactions in a crystal lattice. mdpi.com The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a pro-molecule dominates that of the pro-crystal.
For this compound, the crystal packing would likely be dominated by hydrogen bonding between the carboxylic acid groups of neighboring molecules, forming dimers or chains. researchgate.net Other significant interactions would include C-H···O, C-H···F, and potentially π-π stacking interactions between the phenyl rings. The Hirshfeld surface analysis would quantify the percentage contribution of these different interactions, such as H···H, O···H, F···H, and C···H contacts, to the total surface area. mdpi.comresearchgate.net
Theoretical Prediction of Reactivity and Reaction Pathways
Computational chemistry also allows for the theoretical prediction of a molecule's reactivity and the elucidation of potential reaction mechanisms. This is often achieved by calculating the energy barriers for various possible reaction pathways.
Calculation of Reaction Barriers
The calculation of reaction barriers, or activation energies, provides insight into the kinetics of a chemical reaction. By modeling the transition state structures and calculating their energies relative to the reactants and products, it is possible to determine the most favorable reaction pathway. DFT calculations are frequently employed for this purpose.
For this compound, theoretical calculations could be used to investigate various reactions, such as esterification of the carboxylic acid, addition reactions to the acrylic double bond, or reactions involving the trifluoromethylthio group. For instance, the electrophilic addition of a reagent across the C=C double bond could be modeled to understand the regioselectivity of the reaction, which would be influenced by the electronic effects of the substituted phenyl ring. The presence of the electron-withdrawing trifluoromethylthio group would likely affect the electron density of the double bond and, consequently, the reaction mechanism and barrier height.
Computational Modeling of Catalytic Cycles
There is no available research detailing the computational modeling of catalytic cycles involving this compound. Such studies would typically employ quantum mechanics methods, like Density Functional Theory (DFT), combined with microkinetic modeling to elucidate reaction mechanisms, determine the nature of active sites, and predict reaction kinetics. researchgate.netosti.gov These computational approaches are critical for understanding how a molecule might participate in, influence, or constitute a catalytic process. arxiv.org Despite the existence of these advanced computational methods, their specific application to model the role of this compound in a catalytic cycle has not been reported in the peer-reviewed literature.
Molecular Dynamics Simulations for Conformational and Intermolecular Interactions
Similarly, there are no specific molecular dynamics (MD) simulation studies published for this compound. MD simulations are a computational method used to simulate the physical movements of atoms and molecules, providing detailed insight into conformational changes, molecular flexibility, and interactions with other molecules, such as solvents or biological macromolecules. nih.govmdpi.com This technique is widely used in materials science and drug discovery to understand how a molecule behaves in a dynamic environment. nih.govelifesciences.org The absence of such studies for this compound means that data on its conformational landscape, solvation properties, and potential intermolecular binding modes, which would be derived from MD simulations, are not available in the scientific literature.
Applications in Advanced Organic Synthesis and Scaffold Design
Utilization as a Synthetic Building Block for Complex Molecules
The acrylic acid functionality, combined with the trifluoromethylthio-substituted phenyl ring, makes this molecule a prime candidate for constructing intricate molecular architectures.
While direct experimental evidence for the use of 3-{4-[(Trifluoromethyl)thio]phenyl}acrylic acid in the synthesis of quinoxalines and oxadiazoles (B1248032) is not extensively documented in publicly available literature, the reactivity of acrylic acid derivatives, in general, suggests its potential as a precursor. For instance, cinnamic acid derivatives are known to be key intermediates in the synthesis of quinazoline (B50416) derivatives, which share a heterocyclic core with quinoxalines. nih.gov The acrylic acid moiety can participate in cyclization reactions to form the heterocyclic ring.
Similarly, acrylic acids and their derivatives are utilized in the synthesis of 1,3,4-oxadiazoles. nih.govbenthamscience.comgoogle.com The general synthetic routes often involve the conversion of the carboxylic acid to a hydrazide, which then undergoes cyclization to form the oxadiazole ring. Given these established synthetic pathways, it is plausible that this compound could serve as a valuable starting material for novel quinoxaline (B1680401) and oxadiazole derivatives, incorporating the unique properties of the trifluoromethylthio group.
A recent study detailed the synthesis of 5-trifluoromethyl-1,3-thiazin-4-one compounds through the condensation of 2-trifluoromethyl acrylic acid with thioamides. researchgate.netorganic-chemistry.org This highlights the utility of trifluoromethyl-containing acrylic acids in the formation of heterocyclic systems.
Role in the Design of Fluorine-Containing Scaffolds for Chemical Biology Research
Fluorine-containing scaffolds are of significant interest in chemical biology for probing biological systems. The unique properties of fluorine and fluoroalkyl groups can modulate a molecule's conformation, binding affinity, and metabolic stability.
The carboxylic acid group of this compound serves as a versatile handle for a variety of chemical modifications. Derivatization of carboxylic acids is a fundamental strategy in medicinal and chemical biology research for creating libraries of compounds with diverse functionalities. nih.gov For example, the synthesis of novel trifluoromethyl-hydroxyethylamine (Tf-HEA) derivatives has been achieved through the ring-opening of epoxides with various amino-containing compounds, showcasing a strategy for building new scaffolds. Although not directly involving the target molecule, this illustrates a common approach to scaffold development where a functional group, such as the acrylic acid, could be modified to introduce further diversity.
The trifluoromethylthio group significantly influences non-covalent interactions, which are crucial for molecular recognition and self-assembly. The high electronegativity of the fluorine atoms and the sulfur atom's polarizability contribute to unique intermolecular forces. nih.gov Studies on trifluoromethylated aromatic compounds have shown that they can engage in enhanced π-π stacking interactions due to an increased molecular quadrupole moment and dispersion forces. nih.gov The trifluoromethyl group itself can act as both an electrophile and a nucleophile in non-covalent interactions, a duality that is not observed with simpler halogen substituents. This amphiphilic nature allows it to interact favorably with a variety of functional groups. nih.gov The trifluoromethylthio group is also one of the most lipophilic functional groups, which can significantly impact a molecule's solubility and partitioning behavior in different environments. researchgate.net
Contributions to Polymer Chemistry and Advanced Materials (focusing on synthesis, not material properties)
Incorporation into Polymeric Backbones
There is no available research data on the incorporation of this compound into polymeric backbones. Methodologies such as free-radical polymerization, controlled radical polymerization (e.g., ATRP or RAFT), or condensation polymerization could theoretically be employed, but no studies have reported the successful synthesis, characterization, or properties of homopolymers or copolymers derived from this specific monomer.
Structure Activity Relationship Sar Studies and Molecular Design Principles
Design Considerations Based on the Trifluoromethylthio Group's Influence on Molecular Properties
The trifluoromethylthio (-SCF3) group is a critical determinant of the molecular properties of 3-{4-[(Trifluoromethyl)thio]phenyl}acrylic acid, significantly influencing its design as a chemical entity. This functional group imparts a unique combination of lipophilicity, electronic effects, and metabolic stability that are central to its molecular profile. researchgate.net
From an electronic standpoint, the trifluoromethylthio group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. researchgate.nettcichemicals.com This inductive effect (-I) deactivates the phenyl ring, making it less susceptible to electrophilic attack and oxidative metabolism. researchgate.netwikipedia.org Consequently, molecules containing the -SCF3 group often exhibit improved metabolic stability. researchgate.netnih.gov The strong carbon-fluorine bonds within the trifluoromethyl moiety are resistant to enzymatic cleavage, further contributing to the molecule's stability. nih.gov
These properties are foundational in the design of analogues of this compound. The strategic placement of the -SCF3 group is intended to leverage these characteristics to create a molecule with a defined set of physicochemical parameters.
Below is a table summarizing the key physicochemical properties imparted by the trifluoromethylthio group relevant to molecular design.
| Property | Influence of Trifluoromethylthio (-SCF3) Group | Reference |
| Lipophilicity | High, significantly increases the molecule's ability to cross cell membranes. | researchgate.net |
| Metabolic Stability | Enhanced due to the electron-withdrawing nature and resistance to oxidation. | researchgate.netnih.gov |
| Electronic Effect | Strong electron-withdrawing group, decreasing electron density of the phenyl ring. | researchgate.nettcichemicals.com |
Systematic Variation of Substituents on the Phenyl Ring and Acrylic Acid Moiety
Phenyl Ring Modifications:
The substitution pattern on the phenyl ring can be systematically altered to probe the effects of electronics and sterics. The introduction of various functional groups at different positions (ortho, meta, and para) relative to the acrylic acid and trifluoromethylthio groups can fine-tune the molecule's properties. For instance, the addition of electron-donating groups (e.g., -CH3, -OCH3) or further electron-withdrawing groups (e.g., -Cl, -NO2) can modulate the electronic character of the aromatic ring. The size and polarity of these substituents also play a role in the molecule's conformational preferences and potential intermolecular interactions.
In related studies of N-(trifluoromethyl)phenyl substituted pyrazoles, it was observed that hydrophilic substituents resulted in weaker activity compared to nonpolar ones, and increasing the size of halogen substituents, which increased lipophilicity, led to an increase in the activity of the molecules. nih.gov Such principles can be applied to the design of analogues of this compound.
Acrylic Acid Moiety Modifications:
The acrylic acid portion of the molecule offers several avenues for modification. The carboxylic acid group can be esterified or converted to an amide to alter polarity and hydrogen bonding capabilities. The double bond of the acrylic acid can be reduced to the corresponding saturated propionic acid derivative, changing the geometry and flexibility of the molecule. Furthermore, substituents can be introduced at the α- or β-positions of the acrylic acid chain to explore steric and electronic effects in proximity to the carboxylic acid.
Studies on other acrylate-based derivatives have shown that modifications to the acrylic acid moiety, such as esterification, can significantly impact their biological profiles. acs.orgresearchgate.net
The following table provides examples of systematic variations that can be explored.
| Moiety | Position of Variation | Example Substituents | Potential Property to Modulate |
| Phenyl Ring | Ortho, Meta | -CH3, -Cl, -F, -OCH3 | Electronic properties, Steric hindrance |
| Acrylic Acid | Carboxyl Group | -COOCH3, -CONH2 | Polarity, Hydrogen bonding |
| Acrylic Acid | α-position | -CH3, -Cl | Steric bulk, Electronic effects |
| Acrylic Acid | Double Bond | Saturation to single bond | Conformational flexibility |
SAR in the Context of Ligand Design for Target-Oriented Synthesis
In the context of target-oriented synthesis, SAR studies of this compound and its analogues are guided by the goal of designing a ligand with specific interactions with a biological target. The principles of rational drug design are employed to modify the lead structure to optimize these interactions.
The design process involves identifying the key pharmacophoric elements within the molecule that are responsible for its interaction with a target. For this compound, these could include the trifluoromethylthio group, the phenyl ring, and the acrylic acid moiety, each potentially playing a role as a hydrogen bond donor/acceptor, a hydrophobic element, or a group that engages in electrostatic interactions.
For example, if the trifluoromethylthio group is hypothesized to bind to a hydrophobic pocket of a target protein, analogues with other lipophilic groups could be synthesized to probe the size and nature of this pocket. Similarly, if the carboxylic acid is involved in a key hydrogen bonding interaction, its position and acidity can be fine-tuned through the introduction of substituents on the phenyl ring or the acrylic acid chain.
In a study on 3-(trifluoromethyl)phenyl derivatives of N-aryl-N′-methylguanidines, it was found that a freely rotating N′-(3-(trifluoromethyl)-phenyl) group was necessary for binding affinity, and cyclized analogues showed lower affinity. nih.gov This highlights the importance of conformational flexibility in ligand design, a principle that would be relevant in the design of analogues of this compound.
The iterative process of designing, synthesizing, and testing new analogues based on SAR data allows for the refinement of a pharmacophore model and the development of ligands with improved properties for a specific target, without discussing the efficacy or clinical use of such compounds.
Bioisosteric Replacements Involving the Trifluoromethylthio and Acrylic Acid Groups
Bioisosterism is a strategy used in medicinal chemistry to replace a functional group with another that has similar physicochemical properties, with the aim of modifying the molecule's properties in a predictable manner. drughunter.comnih.govpatsnap.com This approach can be applied to both the trifluoromethylthio and acrylic acid groups of this compound to explore new chemical space.
Bioisosteres of the Trifluoromethylthio Group:
Bioisosteres of the Acrylic Acid Group:
The carboxylic acid moiety of the acrylic acid is a common site for bioisosteric replacement to modulate acidity, polarity, and metabolic stability. drughunter.com Common non-classical bioisosteres for a carboxylic acid include tetrazoles, sulfonamides, and hydroxamic acids. drughunter.comestranky.sk Tetrazoles, for instance, have a similar pKa to carboxylic acids but can offer different pharmacokinetic profiles. drughunter.com Sulfonamides are weaker acids and can alter the hydrogen bonding capacity of the molecule. drughunter.com
The table below presents potential bioisosteric replacements for the key functional groups of this compound.
| Original Group | Bioisosteric Replacement | Key Property Mimicked | Reference |
| Trifluoromethylthio (-SCF3) | Trifluoromethyl (-CF3) | Electron-withdrawing nature, Steric bulk | ruhr-uni-bochum.de |
| Pentafluorosulfanyl (-SF5) | High lipophilicity, Electron-withdrawing nature | ||
| Isopropyl/tert-Butyl | Steric bulk | cambridgemedchemconsulting.com | |
| Acrylic Acid (-CH=CH-COOH) | Tetrazole | Acidity, Hydrogen bonding | drughunter.com |
| Sulfonamide (-SO2NHR) | Hydrogen bonding, Polarity | drughunter.comestranky.sk | |
| Hydroxamic Acid (-CONHOH) | Metal chelation, Acidity | ||
| Acylsulfonamide (-CONHSO2R) | Acidity |
These bioisosteric modifications, when systematically applied, provide valuable insights into the SAR of the this compound scaffold, guiding the design of new molecules with tailored properties.
Advanced Spectroscopic Characterization for Mechanistic and Structural Elucidation
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Intermolecular Interaction Studies
No experimental IR or Raman spectra for 3-{4-[(Trifluoromethyl)thio]phenyl}acrylic acid have been published. A standard IR spectrum would be expected to display characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, the C=C alkene stretch, and vibrations associated with the C-F and C-S bonds, as well as aromatic C-H and C=C vibrations. Studies of intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group, would typically be investigated using concentration-dependent IR spectroscopy, but no such studies have been reported.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
While the molecular weight of this compound is known (248.22 g/mol ), detailed mass spectrometry data, including fragmentation patterns from techniques like Electron Ionization (EI) or Electrospray Ionization (ESI), are not documented. Analysis of the fragmentation pattern would be essential for confirming the molecular structure by identifying losses of characteristic fragments such as COOH, SCF3, and others.
X-ray Crystallography for Absolute Stereochemistry and Crystal Structure Determination
A search of crystallographic databases, including the Cambridge Structural Database (CSD), yielded no results for the crystal structure of this compound. Consequently, there is no experimental data on its absolute stereochemistry, crystal packing, unit cell parameters, or intermolecular interactions in the solid state as determined by X-ray diffraction.
Future Research Trajectories and Unexplored Avenues for 3 4 Trifluoromethyl Thio Phenyl Acrylic Acid
Development of More Efficient and Eco-Friendly Synthetic Routes
Future research will likely focus on developing synthetic pathways that are not only efficient but also adhere to the principles of green chemistry. nih.gov Current methods for producing trifluoromethylthiolated compounds and acrylic acid derivatives can sometimes rely on harsh reagents or produce significant waste. maastrichtuniversity.nl A key future trajectory will be the exploration of catalytic methods that minimize waste and energy consumption.
Potential eco-friendly synthetic strategies could include:
Catalytic C-H Functionalization: Direct trifluoromethylthiolation of cinnamic acid derivatives would be a highly atom-economical approach, avoiding the need for pre-functionalized starting materials.
Flow Chemistry: Continuous flow processes could offer better control over reaction parameters, improve safety, and allow for easier scalability.
Alternative Solvents: The use of greener solvents, such as water or bio-derived solvents, in the synthesis of acrylic acid derivatives is an active area of research. maastrichtuniversity.nl
Photoredox Catalysis: Visible-light-promoted reactions offer a mild and sustainable alternative for the formation of C-S bonds, which could be adapted for the synthesis of this compound. rsc.orgacs.org
| Synthetic Approach | Potential Advantages | Key Research Challenges |
|---|---|---|
| Catalytic C-H Functionalization | High atom economy, reduced waste | Achieving high regioselectivity |
| Flow Chemistry | Improved safety and scalability | Initial setup costs and optimization |
| Green Solvents | Reduced environmental impact | Solubility and reactivity issues |
| Photoredox Catalysis | Mild reaction conditions, sustainable | Catalyst stability and cost |
Exploration of Novel Reactivity Patterns and Transformation Pathways
The acrylic acid moiety in 3-{4-[(Trifluoromethyl)thio]phenyl}acrylic acid is a versatile functional group that can undergo a variety of chemical transformations. nih.govresearchgate.net Future research should aim to explore the unique reactivity conferred by the trifluoromethylthio group on these reactions. The strong electron-withdrawing nature of the SCF3 group is expected to influence the reactivity of both the phenyl ring and the acrylic acid double bond.
Unexplored areas of reactivity include:
Asymmetric Hydrogenation: The development of catalytic methods for the enantioselective hydrogenation of the double bond would provide access to chiral 3-phenylpropanoic acid derivatives.
Cycloaddition Reactions: The electron-poor nature of the double bond could make it a suitable candidate for various cycloaddition reactions, leading to the synthesis of complex cyclic structures.
Polymerization: The monomer could be used in polymerization reactions to create novel polymers with unique properties conferred by the trifluoromethylthio group, such as high thermal stability and specific refractive indices. acs.org
Advanced Computational Modeling for Predictive Chemistry and Rational Design
Computational chemistry is a powerful tool for predicting the properties and reactivity of molecules, which can guide experimental work and accelerate the discovery process. researchgate.nethokudai.ac.jpsciencedaily.com Future research on this compound and its derivatives would greatly benefit from the application of advanced computational modeling.
Key areas for computational investigation include:
Reaction Mechanism Studies: Density Functional Theory (DFT) calculations can be used to elucidate the mechanisms of known and novel reactions, helping to optimize reaction conditions. nih.gov
Prediction of Physicochemical Properties: Computational methods can predict properties such as pKa, solubility, and electronic structure, which are crucial for designing molecules with specific applications in mind. emerginginvestigators.org
Virtual Screening: For potential pharmaceutical applications, computational docking studies can be used to predict the binding affinity of derivatives to biological targets.
| Computational Method | Research Application | Predicted Outcome |
|---|---|---|
| Density Functional Theory (DFT) | Reaction mechanism analysis | Transition state energies, reaction pathways |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme-substrate interactions | Binding affinities, catalytic mechanisms |
| Molecular Dynamics (MD) | Conformational analysis, self-assembly | Stable conformations, aggregation behavior |
Integration into Multi-Component Reactions and Cascade Processes
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly efficient for building molecular complexity. nih.govrsc.orgrsc.org The integration of this compound or its precursors into MCRs is a promising avenue for future research.
Potential MCR strategies include:
Passerini and Ugi Reactions: The carboxylic acid functionality could be utilized in isocyanide-based MCRs to generate complex amide derivatives.
Palladium-Catalyzed MCRs: The trifluoromethylthiolated phenyl group could be constructed as part of a multi-component process involving palladium catalysis.
Investigation of Organometallic Chemistry Involving this compound Derivatives
The acrylic acid moiety can coordinate to metal centers, opening up a range of possibilities in organometallic chemistry. acs.orgacs.org The synthesis and characterization of organometallic complexes featuring this compound as a ligand is a largely unexplored area.
Future research in this direction could involve:
Synthesis of Novel Metal Complexes: The compound could be used as a ligand for various transition metals, leading to new complexes with interesting structural and electronic properties.
Catalysis: These new organometallic complexes could be investigated for their catalytic activity in a range of organic transformations.
Potential in Supramolecular Chemistry and Self-Assembly (if relevant to chemical structure)
The structure of this compound, with its hydrogen-bond donating and accepting carboxylic acid group and the lipophilic trifluoromethylthio-phenyl group, suggests potential for its use in supramolecular chemistry and self-assembly. scientific.netfigshare.com
Future research could explore:
Crystal Engineering: The study of the crystal packing of this molecule and its derivatives could reveal interesting intermolecular interactions, such as hydrogen bonding and halogen bonding, which could be used to design new solid-state materials. researchgate.net
Self-Assembled Monolayers (SAMs): The carboxylic acid group could serve as an anchor to form SAMs on various surfaces, with the fluorinated tail providing a hydrophobic or oleophobic interface.
Polymer Self-Assembly: If incorporated into block copolymers, the distinct properties of the different blocks could drive self-assembly into well-defined nanostructures. rsc.org
Q & A
Q. What are the optimal synthetic routes for 3-{4-[(Trifluoromethyl)thio]phenyl}acrylic acid, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves a Knoevenagel condensation between 4-[(trifluoromethyl)thio]benzaldehyde and malonic acid under basic conditions (e.g., pyridine or piperidine as catalysts). Key variables include:
- Temperature : Reactions are often conducted at 80–100°C to drive decarboxylation.
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Catalyst optimization : Amine bases like triethylamine enhance reaction efficiency .
Purity challenges : Residual aldehydes or side products (e.g., dimerized intermediates) require purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .
Q. How can structural elucidation of this compound be performed using spectroscopic and crystallographic methods?
- NMR : and NMR identify the acrylic acid moiety (δ ~6.3–7.8 ppm for vinyl protons, δ ~170 ppm for carbonyl carbon). The trifluoromethylthio group shows a distinct NMR peak at δ ~-40 ppm .
- X-ray crystallography : Single-crystal analysis reveals planar geometry of the acrylic acid group and dihedral angles between aromatic rings. Hydrogen-bonding patterns (e.g., O–H⋯O dimers) are critical for confirming intermolecular interactions .
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M-H] at m/z 275.03) .
Q. What factors influence the compound’s reactivity in nucleophilic or electrophilic reactions?
- Electrophilic sites : The α,β-unsaturated carbonyl system is prone to Michael additions (e.g., thiols or amines attacking the β-position).
- Steric effects : The bulky trifluoromethylthio group reduces reactivity at the para position of the phenyl ring.
- Solvent effects : Polar solvents stabilize transition states in conjugate additions, while nonpolar solvents favor cycloadditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected 1H^1H1H NMR splitting or IR carbonyl shifts)?
- Cross-validation : Compare NMR with X-ray data to confirm bond lengths and angles. For example, unexpected splitting may arise from restricted rotation of the trifluoromethylthio group, resolved via variable-temperature NMR .
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict vibrational frequencies (IR) and chemical shifts, identifying discrepancies caused by solvent effects or tautomerism .
- Isotopic labeling : Use -labeled malonic acid to track decarboxylation efficiency and confirm reaction pathways .
Q. What strategies are effective in applying this compound as a photoaffinity probe for protein interaction studies?
- Photolysis optimization : UV irradiation at 350–365 nm activates the α,β-unsaturated carbonyl system, enabling covalent bonding with proximal amino acids (e.g., cysteine or lysine).
- Control experiments : Use dark controls and competitive inhibitors to distinguish specific binding from nonspecific interactions.
- MS/MS analysis : Post-photolysis tryptic digestion and LC-MS/MS identify crosslinked peptides, mapping interaction sites .
Q. How does the trifluoromethylthio group modulate biological activity in antimicrobial or antiviral assays?
- Lipophilicity enhancement : The -SCF group increases logP, improving membrane permeability in cell-based assays (e.g., antiviral activity against HSV-1 reported in PubChem data) .
- Metabolic stability : Fluorine atoms resist oxidative degradation, prolonging half-life in in vivo models.
- Structure-activity relationships (SAR) : Compare with analogs (e.g., -SCH or -SOCF) to isolate the contribution of the -SCF moiety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
